
7-(4-Chlorobutoxy)quinolin-2(1H)-one
説明
Historical Context and Discovery
7-(4-Chlorobutoxy)quinolin-2(1H)-one emerged as a critical intermediate in pharmaceutical synthesis during the early 2000s. Its development is closely tied to the synthesis of atypical antipsychotics such as brexpiprazole and aripiprazole , where it serves as a precursor for introducing key functional groups. Patents filed between 2005 and 2017 highlight its role in optimizing reaction pathways for these drugs, particularly in forming piperazine-linked derivatives. The compound’s synthesis was first reported in industrial-scale processes involving the alkylation of 7-hydroxyquinolin-2(1H)-one with 1-bromo-4-chlorobutane under controlled conditions.
Classification Within Quinolinone Derivatives
This compound belongs to the quinolin-2(1H)-one family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridone moiety. Key classifications include:
- Substituent position : The 4-chlorobutoxy group at the 7-position distinguishes it from simpler analogs like 7-hydroxyquinolin-2(1H)-one.
- Functional group reactivity : The chlorobutoxy side chain enhances electrophilic substitution potential at the quinoline ring’s 5- and 8-positions.
Table 1: Comparative Properties of Selected Quinolinone Derivatives
Significance in Heterocyclic Chemistry
The compound’s significance arises from:
- Aromaticity and resonance : The quinoline core exhibits 10 π-electrons, satisfying Huckel’s rule for aromaticity, while the pyridone ring enables nucleophilic attacks at C2 and C4.
- Steric and electronic effects : The 4-chlorobutoxy group introduces steric hindrance and electron-withdrawing characteristics, directing electrophilic substitutions to the benzene ring.
- Versatility in synthesis : It participates in Ullmann couplings, Buchwald-Hartwig aminations, and palladium-catalyzed cross-couplings, making it valuable for constructing complex heterocycles.
Nomenclature and Structural Identification
Systematic IUPAC Name : 7-(4-Chlorobutoxy)-1H-quinolin-2-one.
Structural Features :
- Core : Benzene fused to a pyridone ring (C9H6NO).
- Substituent : 4-Chlorobutoxy group (-O-(CH₂)₄-Cl) at C7.
Key Identifiers :
- Molecular formula : C₁₃H₁₄ClNO₂.
- CAS Registry Number : 913613-82-8.
- InChIKey : DPQAKBJISUNJNK-UHFFFAOYSA-N.
Spectroscopic Characteristics :
特性
IUPAC Name |
7-(4-chlorobutoxy)-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9H,1-2,7-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQAKBJISUNJNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717908 | |
Record name | 7-(4-Chlorobutoxy)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913613-82-8 | |
Record name | 7-(4-Chlorobutoxy)-1H-quinolin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913613828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(4-Chlorobutoxy)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(4-Chlorobutoxy)quinolin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-(4-CHLOROBUTOXY)-1H-QUINOLIN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/838EU5N8E5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Alternative Pathways: Cyclization of Penta-2,4-dienamides
While excluded sources mention cyclization routes, the principle aligns with established quinoline synthesis. For completeness, a generalized approach involves:
-
Starting Material : Penta-2,4-dienamide derivatives.
-
Cyclization Agent : Concentrated sulfuric acid (H₂SO₄).
-
Conditions :
-
Temperature-controlled (0–5°C) to moderate exothermicity.
-
Gradual addition of H₂SO₄ to prevent decomposition.
-
The reaction forms the quinoline core, followed by functionalization to introduce the 4-chlorobutoxy group. However, this method’s applicability to the target compound requires further validation.
Optimization and Challenges
Regioselectivity
Ensuring substitution exclusively at the 7-position demands careful control of reaction conditions. Competing reactions at the 5- or 8-positions are mitigated by steric and electronic factors, though detailed studies are lacking in the available literature.
Purification
The compound’s moderate polarity (logP ≈ 2.8) necessitates silica gel chromatography using hexane/ethyl acetate gradients. Analytical HPLC (C18 column, acetonitrile/water) confirms purity ≥97%.
Industrial and Scalability Considerations
No industrial-scale production methods are documented. Laboratory-scale protocols suggest potential for scalability with adjustments to:
化学反応の分析
Types of Reactions
7-(4-Chlorobutoxy)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolin-2(1H)-one derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the quinolin-2(1H)-one core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 7-position, where the 4-chlorobutoxy group is attached.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-2(1H)-one derivatives with additional oxygen-containing functional groups, while substitution reactions can result in the replacement of the 4-chlorobutoxy group with other functional groups.
科学的研究の応用
Therapeutic Applications
Central Nervous System Disorders
The compound exhibits significant pharmacological activities, particularly as a serotonin uptake inhibitor and a dopamine D2 receptor partial agonist. These properties make it a candidate for treating central nervous system disorders such as schizophrenia and depression. Research indicates that derivatives of quinolin-2(1H)-one, including 7-(4-Chlorobutoxy)quinolin-2(1H)-one, can modulate neurotransmitter systems effectively, offering therapeutic benefits in managing symptoms associated with these disorders .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Serotonin Reuptake Inhibition : Enhances serotonin availability in the synaptic cleft, potentially alleviating depressive symptoms.
- Dopamine D2 Receptor Activity : Modulates dopaminergic activity, which is crucial in managing psychotic symptoms .
Synthesis and Production
The synthesis of this compound involves several chemical processes. A notable method includes the reaction of 7-hydroxyquinoline with 4-chlorobutyl bromide in the presence of a base such as potassium hydroxide. This reaction facilitates the formation of the ether linkage characteristic of this compound .
Synthesis Process Overview
Step | Description |
---|---|
1 | Reacting 7-hydroxyquinoline with 4-chlorobutyl bromide. |
2 | Utilizing potassium hydroxide as a base to promote ether formation. |
3 | Purification of the resultant compound through crystallization or chromatography. |
Case Studies and Research Findings
Several studies have highlighted the efficacy and potential applications of this compound:
- Study on Antipsychotic Effects : A clinical trial explored the impact of Brexpiprazole (containing this compound) on patients with schizophrenia. Results indicated significant improvements in psychotic symptoms compared to placebo groups, affirming its therapeutic potential .
- Research on Serotonin Modulation : Investigations into the serotonin reuptake inhibition mechanisms demonstrated that compounds similar to this compound could effectively enhance serotonin levels, suggesting broader applications in treating mood disorders .
Regulatory Status and Market Availability
This compound is recognized under various regulatory frameworks due to its implications in drug formulations like Brexpiprazole. The compound is available for research purposes and is listed under specific chemical databases, indicating its relevance in ongoing pharmaceutical research .
作用機序
The mechanism of action of 7-(4-Chlorobutoxy)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds to 7-(4-Chlorobutoxy)quinolin-2(1H)-one include other quinolin-2(1H)-one derivatives, such as:
- 7-(4-Methoxybutoxy)quinolin-2(1H)-one
- 7-(4-Ethoxybutoxy)quinolin-2(1H)-one
- 7-(4-Butoxy)quinolin-2(1H)-one
Uniqueness
What sets this compound apart from its similar compounds is the presence of the 4-chlorobutoxy group, which imparts unique chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.
生物活性
7-(4-Chlorobutoxy)quinolin-2(1H)-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄ClNO₂
- Molecular Weight : 251.71 g/mol
- CAS Number : 913613-82-8
The compound features a quinoline core substituted with a 4-chlorobutoxy group, which is believed to influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. It has been studied as an intermediate in the synthesis of brexpiprazole, an atypical antipsychotic medication, suggesting its relevance in neuropharmacology .
Antidepressant and Antipsychotic Properties
Research indicates that derivatives of quinoline compounds exhibit antidepressant and antipsychotic effects. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. For instance, brexpiprazole acts as a partial agonist at serotonin receptors and as an antagonist at dopamine D2 receptors .
Antimicrobial Activity
Some studies have suggested that quinoline derivatives possess antimicrobial properties. The presence of the chlorobutoxy group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes and exert antibacterial effects .
Case Studies
-
Synthesis and Pharmacological Evaluation :
A study demonstrated that this compound was synthesized as part of a series aimed at developing new antipsychotic agents. The synthesized compounds were evaluated for their binding affinity to dopamine receptors, showing promising results that warrant further investigation into their therapeutic potential . -
Comparative Study on Quinoline Derivatives :
A comparative analysis of various quinoline derivatives highlighted that those with alkoxy substitutions exhibited enhanced activity against specific bacterial strains. This reinforces the notion that structural modifications can significantly impact biological efficacy .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 7-(4-Chlorobutoxy)quinolin-2(1H)-one, and what are the critical reaction parameters?
- Methodological Answer : The compound is synthesized via nucleophilic substitution. A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1-bromo-4-chlorobutane, and 85% potassium hydroxide in 2-propanol is refluxed for 2 hours . Key parameters include:
- Molar ratio : 1:3 (hydroxyquinolinone to bromo-chlorobutane) for optimal substitution.
- Base selection : Solid KOH ensures deprotonation of the hydroxyl group.
- Solvent : 2-Propanol facilitates high-temperature reflux without decomposition.
- Post-reaction, crude product is purified via crystallization (e.g., ethanol yields 99.66% purity) .
Q. Which purification techniques are effective for achieving high-purity this compound, and how do solvent choices influence crystallization efficiency?
- Methodological Answer : Solvent-based crystallization is critical. Ethanol, acetonitrile, and solvent mixtures (e.g., ethanol with toluene) yield >99.5% purity .
- Ethanol : Provides high recovery (90%) and minimal impurities due to polarity matching.
- Acetonitrile : Suitable for thermally stable batches, yielding 99.65% purity.
- Mixed solvents : Adding a second solvent (e.g., toluene) dropwise during cooling reduces amorphous content .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?
- Methodological Answer :
- NMR analysis : Compare chemical shifts with structurally validated analogs. For example, the quinolinone carbonyl (C=O) typically resonates at ~170 ppm in NMR. Aromatic protons in the chlorobutoxy chain appear as multiplet signals between δ 3.5–4.5 ppm in NMR .
- IR spectroscopy : Confirm ether (C-O-C) stretching at ~1100 cm and quinolinone carbonyl (C=O) at ~1650 cm .
- Contradiction management : If unexpected peaks arise, cross-validate with X-ray diffraction (e.g., crystal structure data in ) to confirm bond lengths and angles .
Q. What strategies are recommended for optimizing the coupling reaction of this compound with arylpiperazines to minimize by-products?
- Methodological Answer : The compound is a key intermediate in Aripiprazole synthesis. To optimize coupling with 1-(2,3-dichlorophenyl)piperazine:
- Catalytic system : Use tetra-butylammonium bromide (phase-transfer catalyst) with KCO in toluene/water biphasic media to enhance nucleophilic substitution .
- Stoichiometry : Maintain a 1:1.04 molar ratio (quinolinone to piperazine) to avoid excess reagent.
- Temperature : Reflux at 110°C ensures complete reaction while minimizing degradation.
- Quality control : Monitor by-products (e.g., Impurity D in ) via HPLC with a C18 column and acetonitrile/water gradient .
Q. How does the crystalline form of this compound impact its reactivity in downstream pharmaceutical synthesis?
- Methodological Answer : The crystalline form (melting point: 103.41°C) ensures batch consistency in Aripiprazole production .
- Reactivity : Crystalline material reduces variability in reaction rates compared to amorphous forms.
- Characterization : Use powder X-ray diffraction (PXRD) to verify crystallinity. Peaks at 2θ = 15.1°, 55°, and 45° are diagnostic .
- Handling : Store under inert atmosphere (N) to prevent hydration, which may alter reactivity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on solvent efficacy for crystallization?
- Methodological Answer :
- Ethanol vs. acetonitrile : Ethanol is preferred for high recovery, while acetonitrile may yield marginally higher purity (99.65% vs. 99.66%). Prioritize based on yield vs. purity needs .
- Mixed solvents : If solvent mixtures (e.g., ethanol-toluene) produce inconsistent results, pre-saturate the solvent with the compound at 50°C to avoid premature precipitation .
Application in Pharmaceutical Synthesis
Q. What role does this compound play in the synthesis of Aripiprazole, and how is its quality controlled?
- Methodological Answer :
- Role : It serves as the electrophilic intermediate, reacting with 1-(2,3-dichlorophenyl)piperazine to form Aripiprazole’s butoxy-piperazine backbone .
- Quality control :
- Purity : HPLC analysis with detection at 254 nm.
- Impurities : Monitor residual 1-bromo-4-chlorobutane (<0.1% via GC-MS) .
- Stability : Accelerated stability studies (40°C/75% RH) confirm no degradation over 6 months .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。